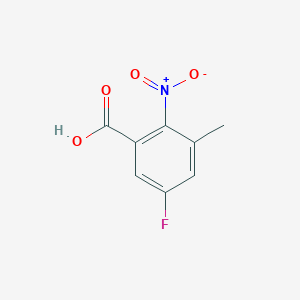

5-Fluoro-3-methyl-2-nitrobenzoic acid

描述

5-Fluoro-3-methyl-2-nitrobenzoic acid (CAS 952479-96-8) is a fluorinated nitrobenzoic acid derivative with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . It is synthesized via nitration of 3-fluoro-5-methylbenzoic acid using potassium nitrate in concentrated sulfuric acid, yielding a white solid with a moderate isolated yield of 58% . The compound’s structure is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and HRMS .

The nitro group at the 2-position and the methyl group at the 3-position create distinct electronic and steric effects, making this compound a versatile intermediate in organic synthesis.

属性

IUPAC Name |

5-fluoro-3-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-5(9)3-6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBHDCDQVWTTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952479-96-8 | |

| Record name | 5-fluoro-3-methyl-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

It’s known that nitrobenzoic acids can be used in the preparation of novel iminothiazole derivatives as cannabinoid receptor ligands .

Mode of Action

For instance, they can react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .

Biochemical Pathways

Nitro compounds are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (15414) and its physical properties, such as melting point (130-132 °C), suggest that it may have certain bioavailability characteristics .

Result of Action

Nitro compounds are known to participate in various chemical reactions, which can lead to the formation of new compounds with potential biological activities .

生物活性

5-Fluoro-3-methyl-2-nitrobenzoic acid (CAS Number: 952479-96-8) is a chemical compound with notable biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C₈H₆FNO₄

- Molecular Weight : 199.14 g/mol

- Melting Point : 130-132 °C

- Purity : Typically ≥95%.

This compound is classified as a nitro compound, known for its diverse reactivity in biological systems. Its mechanisms of action include:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable characteristics for bioavailability:

- Absorption : The molecular weight and melting point indicate potential for good absorption.

- Metabolism : Nitro compounds often undergo metabolic activation, which may enhance their biological activity and therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : Research has highlighted the synthesis of anthranilic acid derivatives from related compounds that demonstrated significant anticancer activity against pancreatic cancer cells. While direct studies on this compound are sparse, its structural similarities suggest it may exhibit similar properties .

- Cholinesterase Inhibition : Related compounds have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer's disease research. The nitro group in the structure may enhance binding interactions within the active sites of these enzymes .

Future Directions

The biological activity of this compound opens avenues for further research, particularly in:

- Structure–Activity Relationship (SAR) Studies: Investigation into how modifications of this compound affect its biological activity.

- Therapeutic Applications : Exploring its potential in treating neurological disorders and cancer through targeted enzyme inhibition.

科学研究应用

Chemical Synthesis and Preparation

FMNBA serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The typical synthetic route involves the nitration of 5-fluoro-3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The process is exothermic and requires careful temperature management to avoid unwanted side reactions.

Synthesis Methodology

- Nitration : The reaction is performed using concentrated nitric acid and sulfuric acid.

- Purification : The product is purified through recrystallization techniques to achieve the desired purity.

Biological Activities

FMNBA has been investigated for its biological properties, particularly its potential as an anticancer agent and antioxidant.

Antioxidant Activity

Studies have demonstrated that FMNBA can reduce oxidative stress in cells. This activity suggests potential protective effects against diseases characterized by oxidative damage, such as cancer.

Cytotoxicity Studies

In vitro studies have shown that FMNBA exhibits significant cytotoxic effects on various cancer cell lines. For instance, research on A549 lung cancer cells indicated that FMNBA treatment led to increased intracellular reactive oxygen species (ROS), resulting in apoptosis. Statistical analyses confirmed these findings as significant (p < 0.05).

Cytotoxicity in Cancer Research

A study focused on the effects of FMNBA on A549 lung cancer cells found that treatment significantly reduced cell viability compared to controls. The mechanism involved increased oxidative stress leading to apoptosis through ROS generation, indicating FMNBA's potential as an anticancer agent.

Antioxidant Effects

Another investigation assessed FMNBA's antioxidant capacity in cellular models subjected to oxidative stress. Results indicated that FMNBA treatment decreased lipid peroxidation levels while increasing glutathione levels, reinforcing its role as an antioxidant agent.

Industrial Applications

FMNBA has applications in the production of specialty chemicals and materials with specific properties due to its unique chemical structure. Its role as an insecticide has also been noted, showcasing its utility in agricultural settings .

相似化合物的比较

Table 1: Comparison of Key Structural Analogs

Physicochemical Properties

- Melting Points : The methyl and nitro groups increase thermal stability. For example, 3-methyl-5-(methylthio)-2-nitrobenzoic acid (a derivative) melts at 178°C , while 5-fluoro-2-methoxybenzoic acid (lacking a nitro group) has a lower melting point due to reduced intermolecular forces .

- Solubility : Nitro groups generally reduce water solubility, but thioether derivatives (e.g., compound 10 in ) exhibit higher solubility due to sulfur’s polarizability .

- Reactivity : The 2-nitro group in the target compound activates the benzene ring for nucleophilic substitution, enabling reactions with sodium thiomethoxide to form thioethers . In contrast, 5-fluoro-2-methoxybenzoic acid is less reactive toward electrophiles due to electron-donating methoxy groups .

准备方法

Nitration Reaction (REAC1)

The core step is the nitration of 5-fluoro-2-methylbenzoic acid (compound of formula (1)) to introduce the nitro group at the 3-position, yielding 5-fluoro-3-methyl-2-nitrobenzoic acid (compound of formula (2)).

Reagents and Mixture Composition:

The nitration mixture (MIX) comprises:

- Concentrated sulfuric acid (H₂SO₄), typically 4 to 12 molar equivalents relative to the substrate, preferably 4 to 6 equivalents.

- Oleum (fuming sulfuric acid containing 50-70 wt% SO₃), 1 to 4 molar equivalents, preferably 2 to 4 equivalents.

- Fuming nitric acid (HNO₃), 1 to 2 molar equivalents, preferably 1.5 to 2 equivalents.

The total acid mixture weight percentage is maintained between 95-100 wt%, ensuring a highly reactive nitrating environment.

-

Parameter Batch Mode Continuous Mode Temperature (°C) -10 to 20 (preferably -5 to 5) 10 to 30 (preferably 15 to 25) Reaction Time 30 min to 2 hours (preferably 45 min to 1.5 hr) 1 sec to 30 min (preferably 10 sec to 1 min) Mixing Apparatus Stirred reactor Microreactor or static mixer -

In batch mode, the substrate is dissolved in a mixture of concentrated sulfuric acid and oleum, then combined with fuming nitric acid to initiate nitration. The reaction is carefully temperature-controlled to avoid side reactions.

In continuous mode, the substrate solution (SOL1) and nitrating mixture (MIX1) are fed into a microreactor or static mixing device to ensure rapid and homogeneous mixing, improving reaction efficiency and selectivity.

Advantages of Continuous Flow:

Continuous flow nitration allows precise control of residence time and temperature, leading to higher purity products with reduced formation of dinitro byproducts. The use of microreactors with microchannels enhances mixing and heat transfer.

Post-Nitration Processing

The reaction mixture exiting the nitration step can be quenched with water and subjected to extraction, crystallization, or chromatography to isolate the nitrobenzoic acid.

For conversion to methyl esters, methanol is introduced under heated conditions (e.g., 100 °C) in a flow reactor with residence times around 6 minutes, facilitating esterification.

| Step | Description | Conditions/Equipment | Notes |

|---|---|---|---|

| 1 | Dissolution of 5-fluoro-2-methylbenzoic acid in H₂SO₄ + oleum | Batch or continuous; temperature controlled | Formation of substrate solution (SOL1) |

| 2 | Mixing with fuming nitric acid (MIX1) for nitration | Microreactor or static mixer; controlled residence time | Formation of this compound |

| 3 | Quenching and isolation | Water quench, extraction, crystallization | Purification of nitrobenzoic acid |

| 4 | Optional esterification with methanol | Continuous flow reactor at ~100 °C | Conversion to methyl ester derivative |

Use of oleum and fuming nitric acid improves nitration yield and purity compared to traditional nitration with concentrated sulfuric and nitric acids.

Continuous flow nitration reduces reaction time from hours to seconds or minutes, with better thermal control and safety.

The nitration mixture ratios and reaction temperatures are critical to minimize dinitro impurities and color formation, yielding a colorless product with high purity.

Microreactors and static mixers provide superior mixing efficiency, enabling scale-up potential with consistent product quality.

- Data Table: Typical Reaction Parameters for Nitration

| Parameter | Range (Batch) | Range (Continuous) | Preferred Value |

|---|---|---|---|

| Concentrated H₂SO₄ (equiv.) | 4 – 12 | 4 – 6 | 4 – 6 |

| Oleum (equiv.) | 1 – 4 | 2 – 4 | 2 – 4 |

| Fuming HNO₃ (equiv.) | 1 – 2 | 1.5 – 2 | 1.5 – 2 |

| Temperature (°C) | -10 to 20 | 10 to 30 | Batch: 0 to 5; Flow: 15 to 25 |

| Reaction Time | 30 min to 2 hours | 1 sec to 30 min | Batch: 45 min to 1.5 hr; Flow: 10 sec to 1 min |

The preparation of this compound is effectively achieved through controlled nitration of 5-fluoro-2-methylbenzoic acid using a mixture of concentrated sulfuric acid, oleum, and fuming nitric acid. Advances in continuous flow chemistry, particularly microreactor technology, have enhanced the efficiency, safety, and product quality of this process. Optimization of acid ratios, temperature, and reaction time is essential to maximize yield and purity, making this method suitable for industrial-scale synthesis.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-3-methyl-2-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves electrophilic aromatic substitution (e.g., nitration of a fluorinated benzoic acid derivative) or sequential functionalization (e.g., introducing methyl and nitro groups to a fluorobenzoic acid backbone). Key factors include:

- Temperature control : Nitration reactions often require low temperatures (0–5°C) to minimize by-products like dinitro derivatives .

- Protecting groups : Use of methyl esters or silyl ethers to prevent decarboxylation during nitration .

- Catalysts : Lewis acids (e.g., H₂SO₄ or HNO₃/H₂SO₄ mixtures) to enhance regioselectivity .

Q. How can researchers purify this compound to ≥95% purity?

- Methodology :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients to separate nitro-substituted isomers .

- HPLC : Reverse-phase C18 columns for high-resolution separation of trace impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine-induced deshielding of adjacent protons at δ 7.8–8.2 ppm) .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and nitro groups influence reactivity in further derivatization?

- Methodology :

- Computational modeling : DFT calculations (e.g., Gaussian) to predict sites for nucleophilic attack or reduction.

- Experimental validation : Compare reaction outcomes (e.g., nitro reduction with Sn/HCl vs. catalytic hydrogenation) to assess steric hindrance from the methyl group .

- SAR studies : Replace the methyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on biological activity .

Q. How can researchers resolve contradictions in crystallographic data for nitrobenzoic acid derivatives?

- Methodology :

- Twinned data refinement : Use SHELXL for high-resolution data to model disorder in nitro or methyl groups .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-bromo-2-fluoro-5-nitrobenzoic acid) to validate bond lengths and angles .

Q. What strategies mitigate side reactions during functional group interconversion (e.g., nitro to amine)?

- Methodology :

- Selective reducing agents : Use Zn/HCl for nitro reduction while preserving the carboxylic acid group .

- Protection/deprotection : Temporarily convert the carboxylic acid to an ester to prevent decarboxylation during reduction .

Q. How does the fluoromethyl-nitro substitution pattern affect antimicrobial activity compared to halogenated analogs?

- Methodology :

- Biological assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays.

- Comparative analysis : Reference data for analogs like 4-bromo-2-fluoro-5-nitrobenzoic acid (moderate activity) to identify fluorine’s role in membrane permeability .

Data-Driven Insights

Table 1 : Comparative Reactivity of Nitrobenzoic Acid Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。